1-Bromoanthracene
Description
Overview of Anthracene (B1667546) Chemistry and its Halogenated Derivatives
The chemistry of anthracene is rich and varied, characterized by its ability to undergo a range of chemical transformations. numberanalytics.com Its planar structure and extended π-conjugated system allow for effective π-π stacking interactions, which are crucial for its use in electronic applications. frontiersin.orgnih.gov Anthracene can participate in electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation and acylation, allowing for the introduction of various functional groups onto the aromatic core. numberanalytics.com
Halogenated anthracenes, a key subgroup of anthracene derivatives, are of particular importance due to the profound influence of the halogen substituent on the parent molecule's properties. researchgate.net The introduction of a halogen atom can alter the electronic structure, photophysical behavior, and reactivity of the anthracene scaffold. researchgate.netmdpi.com For instance, the presence of a bromine atom can facilitate further chemical modifications through cross-coupling reactions, making bromoanthracenes valuable intermediates in organic synthesis. smolecule.comresearchgate.net
The position of the halogen atom on the anthracene ring is crucial in determining the derivative's specific characteristics. Common brominated anthracenes include 1-bromoanthracene, 2-bromoanthracene, and 9-bromoanthracene (B49045), each with distinct reactivity and applications. nih.govmacsenlab.comnih.gov These compounds serve as precursors for the synthesis of more complex, functionalized anthracene derivatives for use in materials science and organic electronics. smolecule.comcymitquimica.com
Historical Context of Bromoanthracene Research
The study of anthracene and its derivatives dates back to the 19th century, with the initial discovery of anthracene from coal tar. rroij.com Early research focused on understanding the fundamental structure and reactivity of this novel hydrocarbon. The exploration of halogenated derivatives, including bromoanthracenes, followed as chemists sought to expand the synthetic utility of the anthracene core.
One of the notable early discoveries in this area was the photodimerization of 9-bromoanthracene, a reversible reaction upon exposure to ultraviolet light. chemicalbook.com This phenomenon highlighted the unique photochemical properties of halogenated anthracenes and opened avenues for their application in photochemistry. mdpi.com Over the years, research has evolved from fundamental reactivity studies to the development of sophisticated synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, which have significantly broadened the scope of accessible anthracene-based structures. beilstein-journals.orgnih.gov The development of reactions like the Suzuki-Miyaura coupling has been particularly transformative, enabling the efficient formation of carbon-carbon bonds using bromoanthracenes as key building blocks. smolecule.comwikipedia.org
Significance of this compound in Contemporary Chemical Science
In modern chemical research, this compound has emerged as a particularly significant compound due to its versatile reactivity and the unique properties it imparts to its derivatives. smolecule.comcymitquimica.com The strategic placement of the bromine atom at the 1-position influences the electronic distribution across the anthracene core, making it a valuable precursor for the synthesis of a diverse range of functional organic materials. chemistryviews.orgsolubilityofthings.com
Key Areas of Application:
Organic Electronics: this compound and its derivatives are extensively explored for their potential in organic electronics. smolecule.comcymitquimica.com They serve as building blocks for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their tunable photoluminescence and ability to absorb light and generate electricity. numberanalytics.comsmolecule.com The electronic properties of the anthracene core, modified by the bromine substituent, are valuable in the design of organic semiconductors. solubilityofthings.com
Materials Science: The photophysical properties of this compound make it a candidate for various applications in materials science. smolecule.com Its derivatives are investigated for use as emitters or hole-transporting materials in OLEDs. smolecule.com Furthermore, the ability to functionalize the 1-position allows for the creation of novel materials with specific optical and electronic characteristics. chemistryviews.orgsolubilityofthings.com
Organic Synthesis: The reactive bromine atom in this compound makes it a valuable precursor in a variety of organic reactions. smolecule.comcymitquimica.com It is frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds, respectively. smolecule.com This versatility allows for the synthesis of highly functionalized and complex aromatic compounds. chemistryviews.org
Photochemical Research: The photophysical properties of this compound, including its fluorescence and ability to participate in light-induced processes, make it a subject of interest in photochemical research. smolecule.comresearchgate.net It serves as a model compound for studying fundamental photochemical processes like light absorption, fluorescence, and phosphorescence. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Br | smolecule.comnih.gov |
| Molecular Weight | 257.13 g/mol | smolecule.comcymitquimica.com |
| Appearance | White to light yellow to green powder/crystal | cymitquimica.com |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane (B109758) and acetone. | cymitquimica.com |
| Purity | >98.0% (GC) | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJLKOCNKJERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501490 | |
| Record name | 1-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7397-92-4 | |
| Record name | 1-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromoanthracene and Its Derivatives
Direct Bromination Approaches
Direct bromination of anthracene (B1667546) presents a fundamental route to halogenated derivatives. However, controlling the regioselectivity to favor the 1-position over the more electronically favored 9- and 10-positions requires specific strategies. Electrophilic substitution on anthracene typically occurs at the 9-position. wikipedia.org
Regioselective Synthesis of 1-Bromoanthracene from Anthracene
The synthesis of this compound with high regioselectivity can be challenging due to the high reactivity of the C9 and C10 positions of the anthracene core. wikipedia.org Standard bromination of anthracene tends to yield 9,10-dibromoanthracene (B139309). wikipedia.orgnumberanalytics.com To achieve substitution at the 1-position, indirect methods or specific reagents that favor this position are necessary. One approach involves the use of N-bromophthalimide in diethyl ether at room temperature, which has been shown to selectively produce para-bromo isomers of various activated aromatic compounds. lookchem.com While specific application to anthracene for this compound synthesis is not detailed, the principle of using less reactive brominating agents under mild conditions can enhance regioselectivity.
Photobromination Techniques and their Mechanistic Insights
Photobromination offers an alternative pathway for the bromination of anthracene and its derivatives. These reactions often proceed via a radical mechanism, which can lead to different selectivity patterns compared to electrophilic bromination. nih.gov For instance, the photobromination of 9,10-dibromoanthracene in chloroform (B151607) using a projector lamp results in the formation of hexabromide diastereomers. nih.gov The mechanism is believed to involve the light-initiated formation of bromine radicals, which then add to the anthracene core. nih.gov The interconversion of the resulting bromide adducts can occur through a radical mechanism, highlighting the dynamic nature of these photochemical reactions. nih.gov
Advanced Synthetic Strategies
The reactive bromine atom in this compound makes it a valuable precursor for the synthesis of more complex, functionalized anthracene derivatives through various cross-coupling reactions. smolecule.com
Suzuki-Miyaura Coupling Reactions utilizing this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. wikipedia.orglibretexts.org This reaction is extensively used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org In the context of this compound, it allows for the introduction of various aryl or vinyl substituents at the 1-position. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology has been successfully applied to the synthesis of complex polyaromatic hydrocarbons. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 1-Bromonaphthalene | Cyclopropyl–B(dan) | Pd(PPh3)4 | t-BuOK | 1,4-Dioxane | 1-Cyclopropylnaphthalene | 84 | researchgate.net |
| 9-Bromoanthracene (B49045) | 4-Dimethylaminophenylboronic acid | Pd(OAc)2/DavePhos | - | - | 9-(4-Dimethylaminophenyl)anthracene | 87 (solid-state) | rsc.org |
| 1-Chloro-2,5-dimethylbenzene | - | [{Pd(cinnamyl)Cl}2]/Mor-DalPhos | - | - | 1,2-Disubstituted hydrazine (B178648) derivative | - | acs.org |
Data presented is for illustrative purposes of the Suzuki-Miyaura reaction with related aromatic halides, as specific data for this compound was not available in the provided search results.
Sonogashira Coupling Reactions and Alkyne Functionalization
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. libretexts.orgorganic-chemistry.org This reaction enables the introduction of various alkyne functionalities onto the anthracene ring system using this compound as the starting material. smolecule.com The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. The catalytic cycle involves the formation of a palladium acetylide complex, which then undergoes reductive elimination to form the C(sp2)-C(sp) bond. libretexts.org
Table 2: Sonogashira Coupling Reaction Conditions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Notes | Ref |
|---|---|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) cocatalyst | Amine | Various | General method for conjugated enynes and arylalkynes | libretexts.orgorganic-chemistry.org |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)2Cl2/P(t-Bu)3 | - | - | Effective at room temperature | organic-chemistry.org |
Buchwald-Hartwig Amination for Nitrogen-Containing Anthracene Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is a powerful tool for synthesizing nitrogen-containing anthracene derivatives from this compound. smolecule.com The development of this reaction has provided a more versatile and milder alternative to traditional methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aryl amine product. wikipedia.org This method has been used to synthesize a variety of N-arylated and N-heteroarylated compounds.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9,10-Dibromoanthracene |
| N-Bromophthalimide |
| Diethyl ether |
| Chloroform |
| 1-Cyclopropylnaphthalene |
| 9-(4-Dimethylaminophenyl)anthracene |
| 1-Chloro-2,5-dimethylbenzene |
| 9,10-Bis(4-methoxyphenyl)anthracene |
| 1-Bromonaphthalene |
| Cyclopropyl–B(dan) |
| 4-Dimethylaminophenylboronic acid |
| (4-Methoxyphenyl)boronic acid |
| Palladium(II) acetate (B1210297) |
| DavePhos |
| Tetrakis(triphenylphosphine)palladium(0) |
| Potassium tert-butoxide |
| 1,4-Dioxane |
| Mor-DalPhos |
| Terminal Alkyne |
| Aryl Halide |
| Vinyl Halide |
| Palladium(0) complex |
| Copper(I) cocatalyst |
| Amine |
| Bis(triphenylphosphine)palladium(II) dichloride |
| Tri-tert-butylphosphine |
| 2-(2-bromophenoxy)acetates |
| Terminal Acetylenes |
| Benzo[b]furans |
| Aryl amine |
| Goldberg reaction |
| Nucleophilic aromatic substitution |
| N-arylated compounds |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.org These reactions are particularly useful for modifying the anthracene core. For instance, 9-bromoanthracene is a common starting material in Suzuki and Negishi cross-coupling reactions.
In a typical Suzuki-type coupling, 9-bromoanthracene can be reacted with an organoboron compound, such as 2-indenylboronic acid, in the presence of a palladium catalyst like dichloro-bis(diphenyl-phosphinoferrocene)palladium(II) ((dppf)PdCl₂). mdpi.com This reaction, typically carried out in a solvent mixture like ethanol-toluene with a base such as sodium carbonate, yields 9-(2-indenyl)anthracene. mdpi.com Similarly, the Negishi-type coupling involves the reaction of an organozinc reagent with an organic halide. An example is the synthesis of 9-ferrocenylanthracene from 9-bromoanthracene and chlorozincioferrocene, catalyzed by (dppf)PdCl₂. mdpi.com
These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetallation with the organoboron or organozinc reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org The choice of ligands, base, and solvent is critical for optimizing the reaction yield and minimizing side products.
| Catalyst | Coupling Partner | Product | Yield (%) | Reference |
| (dppf)PdCl₂ | 2-indenylboronic acid | 9-(2-indenyl)anthracene | 52 | mdpi.com |
| (dppf)PdCl₂ | chlorozincioferrocene | 9-ferrocenylanthracene | 30-35 | mdpi.com |
| Pd(PPh₃)₄ | Phenylboronic acid | 9-phenylanthracene | 81.9 | rsc.org |
Synthesis via Organometallic Intermediates (e.g., Grignard reagents)
Grignard reagents, or organomagnesium compounds, are powerful nucleophiles used to form new carbon-carbon bonds. byjus.com The synthesis of a Grignard reagent from 9-bromoanthracene has been reported, although it can present challenges. sciencemadness.org The process involves reacting 9-bromoanthracene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. byjus.com
Once formed, the 9-anthracenylmagnesium bromide can be used in various subsequent reactions. For example, it can react with electrophiles like aldehydes, ketones, or boronic esters. byjus.comclockss.org The reaction with a boronic acid precursor, diisopropylaminoborane, can be used to synthesize the corresponding boronic acid after hydrolysis. clockss.org This method provides a pathway to functionalized anthracenes that can be further modified, for instance, in palladium-catalyzed coupling reactions.
| Reagent | Conditions | Intermediate | Reference |
| Magnesium | Anhydrous ether | 9-Anthracenylmagnesium bromide | sciencemadness.orglibretexts.org |
| p-tolylmagnesium bromide | THF, 0 °C | Aryl(diisopropylamino)borane | clockss.org |
Deuterium Labeling and Isotopic Derivatives
Isotopically labeled compounds are invaluable tools in mechanistic studies and as internal standards in analytical chemistry. The synthesis of deuterated derivatives of bromoanthracene has been developed to meet these needs.
A method for synthesizing 1,2,3,4-tetradeutero-9-bromoanthracene has been patented. google.comgoogle.com The synthesis starts with deuterobenzene and phthalic anhydride. google.com The process involves a multi-step sequence of condensation, cyclization, reduction, and finally, bromination to introduce the bromine atom at the 9-position. google.com The final product is purified by recrystallization from toluene (B28343) to achieve high purity (>99.0%) and a yield of 94%. google.com The structure and isotopic incorporation are confirmed by 1H-NMR spectroscopy and mass spectrometry, with the observed molecular mass matching the theoretical value of 260.15. google.com
| Starting Materials | Key Steps | Product | Purity | Yield (%) | Reference |
| Deuterobenzene, Phthalic anhydride | Condensation, Ring closing, Reduction, Bromination | 1,2,3,4-Tetradeutero-9-bromoanthracene | >99.0% | 94 | google.com |
Reaction Mechanisms and Reactivity of 1 Bromoanthracene
Photochemical Reactions of 1-Bromoanthracene
The photochemistry of this compound is a significant area of study, with its light-induced reactions being of interest in materials science and photodynamic therapy. smolecule.comsolubilityofthings.com These reactions are initiated by the absorption of light, which elevates the molecule to an excited state, leading to subsequent chemical changes. smolecule.com
Upon exposure to ultraviolet (UV) light, this compound can undergo photodimerization, a process where two molecules react to form a dimer. lookchem.com This reaction can result in the formation of a homodimer (from two this compound molecules) or, in the presence of another anthracene (B1667546) derivative, a mixed dimer. mdpi.comnih.gov The photodimerization typically occurs in a head-to-tail fashion. lookchem.com
In a mixture containing both anthracene (A) and 9-bromoanthracene (B49045) (B), UV irradiation leads to the formation of two homodimers, AA and BB, as well as a mixed dimer, AB. mdpi.com The formation of these different dimers can be monitored and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comnih.gov
The kinetics of the photodimerization of this compound have been studied in solution, revealing important aspects of its reactivity. mdpi.com Studies comparing the photodimerization of anthracene (A) and 9-bromoanthracene (B) in separate solutions have shown that the dimerization of anthracene is significantly faster. mdpi.comnih.govresearchgate.net
In one study, the kinetic constant for the photodimerization of anthracene was found to be approximately 10 times greater than that of 9-bromoanthracene when irradiated separately. mdpi.comresearchgate.net However, when studied in a mixture, the dimerization of anthracene was only about two times faster than that of 9-bromoanthracene. nih.govresearchgate.net Interestingly, the formation of the mixed dimer (AB) was observed to be as fast as the formation of the anthracene homodimer (AA), despite the deactivating effect of the bromine atom on the 9-bromoanthracene molecule. mdpi.com
Table 1: Kinetic Constants of Photodimerization
| Sample | Reactants | Products | Kinetic Constant (s⁻¹) |
|---|---|---|---|
| Separate | Anthracene (A) | Dimer (AA) | 2.8 × 10⁻³ mdpi.com |
| Separate | 9-Bromoanthracene (B) | Dimer (BB) | 2.6 × 10⁻⁴ mdpi.com |
| Mixture | Anthracene (A) + 9-Bromoanthracene (B) | Dimer (AA) | - |
| Mixture | Anthracene (A) + 9-Bromoanthracene (B) | Dimer (BB) | - |
| Mixture | Anthracene (A) + 9-Bromoanthracene (B) | Mixdimer (AB) | - |
This table is based on data from a study investigating the photodimerization of anthracene and 9-bromoanthracene. The specific kinetic constants for the reactions in the mixture were not provided in the abstract. mdpi.com
The nature and position of substituents on the anthracene ring significantly impact the photodimerization process. researchgate.net Electron-withdrawing or electron-donating groups can alter the electronic distribution within the aromatic system, which in turn affects the rate and efficiency of the dimerization. researchgate.net For instance, stronger electron-drawing effects can lead to a red shift in the maximum wavelength required for photodimerization. researchgate.net
While much of the research focuses on 9-substituted anthracenes, the principles apply to 1-substituted derivatives like this compound. The bromine atom, being an electron-withdrawing group, deactivates the anthracene ring towards photodimerization compared to unsubstituted anthracene. mdpi.com The position of the substituent also plays a crucial role in the stereochemistry of the resulting dimer, with head-to-tail dimers being commonly formed. oup.comscispace.com
Anthracene and its derivatives, including this compound, are known to undergo photoinduced cycloaddition reactions. mdpi.com These reactions are classified based on the number of pi-electrons involved from each reacting molecule. The most common types are [4+4] and [4+2] cycloadditions.
The photodimerization of anthracenes is a classic example of a [4+4] cycloaddition, where the 4 pi-electrons from the central ring of each of two anthracene molecules participate in the formation of the dimer. researchgate.net
In addition to dimerization, anthracenes can also undergo [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. researchgate.netresearchgate.net In the context of photochemistry, this often involves reaction with singlet oxygen to form endoperoxides. mdpi.comresearchgate.net Some studies have also reported non-classical [4π+2π] photodimers where an alkynyl substituent on the anthracene ring participates in the reaction. thieme-connect.com Research on 9-bromoanthracene has shown its participation in Diels-Alder reactions with various dienophiles under microwave conditions, leading to the formation of ortho and meta cycloadducts. researchgate.net
Upon irradiation, certain anthracene derivatives can generate reactive oxygen species (ROS), such as singlet oxygen. smolecule.com This property is particularly relevant for applications in photodynamic therapy, where the generation of ROS is used to induce cell death in cancerous tissues. smolecule.commdpi.com The formation of ROS occurs when the excited anthracene derivative transfers its energy to molecular oxygen, converting it into a more reactive state. researchgate.net
The interaction of irradiated anthracene derivatives with intracellular water can also lead to the formation of ROS. scielo.org.mx The efficiency of ROS generation can be influenced by the surrounding environment. For example, in aqueous solutions, the presence of halides like chloride and bromide can scavenge ROS, thereby affecting subsequent chemical reactions. nih.gov
Kinetics of Photodimerization in Solution
Photoinduced Cycloadditions ([4+2] and [4+4])
Aromatic Substitution Reactions
The bromine atom on the this compound molecule makes it a versatile precursor for various aromatic substitution reactions. smolecule.com The bromine can be replaced by other functional groups through both electrophilic and nucleophilic substitution mechanisms, allowing for the synthesis of a wide range of functionalized anthracene derivatives. smolecule.com
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. While the anthracene ring itself can undergo electrophilic substitution, the presence of the bromine atom in this compound directs incoming electrophiles to specific positions on the ring. researchgate.net The reactivity of the anthracene core towards electrophiles is influenced by the electron-donating or electron-withdrawing nature of existing substituents. researchgate.net For instance, the bromination of anthracene itself is a common electrophilic substitution reaction. acs.orglibretexts.org
This compound can also undergo nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. smolecule.com This allows for the introduction of various functionalities onto the anthracene core.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org Aromaticity is subsequently restored through the loss of a proton from the site of attack. libretexts.orglibretexts.org
For anthracene itself, electrophilic attack occurs preferentially at the C9 and C10 positions (the central ring). This preference is due to the superior stability of the resulting sigma complex, which retains two intact benzene (B151609) rings and their associated resonance energy. nowgonggirlscollege.co.in
In this compound, the bromine atom acts as a deactivating group due to its electron-withdrawing inductive effect, making the ring system less reactive towards electrophiles than unsubstituted anthracene. However, through resonance, the bromine atom is an ortho, para-director. In the context of the this compound structure, the ortho positions are C2 and C9, and the para position is C4. The combination of the inherent reactivity of the anthracene nucleus and the directing effect of the bromine substituent means that further electrophilic substitution will be complex. The substitution pattern is a result of competing factors, with attack at the C9 and C10 positions generally remaining favorable. The presence of the bromine atom can be utilized to functionalize the anthracene core further, as the bromine itself can be replaced in certain substitution reactions. smolecule.com
Nucleophilic Aromatic Substitution
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) provides a pathway to introduce nucleophiles onto the aromatic ring. libretexts.orgbyjus.com This reaction is not a concerted SN2 process, which is sterically impossible on an aromatic ring, nor is it typically an SN1 reaction, which would require the formation of a highly unstable aryl cation. libretexts.orgwikipedia.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The leaving group is then eliminated, restoring the aromaticity of the ring. libretexts.org
This reaction is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgwikipedia.org In this compound, the bromine atom is the leaving group. The anthracene ring system itself does not possess strong intrinsic electron-withdrawing character. Therefore, nucleophilic aromatic substitution on this compound is generally challenging but can be achieved under specific conditions or with potent nucleophiles, such as thiolates. smolecule.com
Metal-Catalyzed Coupling Mechanisms
This compound is a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comnih.gov These reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation (for Suzuki and Stille reactions) or carbopalladation (for Heck reaction), and reductive elimination. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. smolecule.com this compound and its isomers are frequently used in Suzuki reactions to synthesize more complex anthracene-based structures. nih.govresearchgate.net For instance, 9-bromoanthracene has been successfully coupled with various boronic acids to yield products for materials science applications. rsc.orgacs.org The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [(dppf)PdCl₂], in the presence of a base like sodium carbonate or potassium tert-butoxide. nih.govresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net this compound can be used to introduce alkyne functionalities onto the anthracene core. smolecule.com The reaction is generally catalyzed by a palladium complex and often requires a copper(I) co-catalyst. researchgate.net However, copper-free and amine-free conditions have also been developed. For example, 9-bromoanthracene can be coupled with phenylacetylene (B144264) at room temperature using a catalytic system of Pd(CH₃CN)₂Cl₂ and the ligand cataCXium A. acs.org
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. commonorganicchemistry.com 9-Bromoanthracene has been utilized as a substrate in Heck reactions, for example in reactions with acrolein acetals. researchgate.net
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Base / Solvent | Yield | Ref. |
| Suzuki-Miyaura | 9-Bromoanthracene | 2-Indenylboronic acid | (dppf)PdCl₂ | Na₂CO₃ / Ethanol-Toluene | 52% | nih.gov |
| Suzuki-Miyaura (Solid-State) | 9-Bromoanthracene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DavePhos | CsF / 1,5-cod (additive) | 87% | rsc.org |
| Sonogashira (Cu-free) | 9-Bromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ / 2-MeTHF | - | acs.org |
| Heck | 9-Bromoanthracene | Indene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | - | nih.gov |
Radical Reactions and Pathways
This compound can participate in reactions that proceed through radical intermediates. These pathways can be initiated by light (photochemistry) or through electron transfer processes, often involving transition metals.
One significant radical pathway is photochemical debromination. When irradiated in the presence of an amine like triethylamine, 9-bromoanthracene can undergo debromination. Studies suggest that the reaction proceeds via the formation of a bromoanthracene radical anion. oup.com This intermediate is formed by an electron transfer from the amine to the lowest excited singlet state of the bromoanthracene. oup.com
Radical mechanisms are also relevant in some metal-catalyzed reactions. For instance, the oxidative addition step in nickel-catalyzed cross-coupling reactions can occur via a radical pathway. For 9-bromoanthracene, this can be initiated by a single electron transfer from the Ni(0) catalyst to the aryl halide. nih.gov This forms an aryl halide radical anion, which then rapidly undergoes mesolytic cleavage of the carbon-bromine bond to generate an aryl radical and a bromide ion. nih.gov
Furthermore, the photodimers of 9-bromoanthracene have been shown to be effective initiators for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. chemicalbook.com This indicates that the C-Br bond in the dimer can be homolytically cleaved under ATRP conditions to generate the initiating radicals.
Thermal Dissociation Behavior of this compound Derivatives
The thermal dissociation of this compound and its derivatives can refer to two distinct processes: the cleavage of the carbon-bromine bond at high temperatures and the dissociation of photodimers.
C-Br Bond Pyrolysis: Studies on the pyrolysis of bromoarenes have shown that the primary and rate-determining step is the homolytic cleavage of the C-Br bond to form an aryl radical and a bromine atom. royalsocietypublishing.org The bond dissociation energy (BDE) is a measure of the strength of this bond. For 9-bromoanthracene, the C-Br BDE has been determined to be significantly lower than that of other aryl bromides like bromobenzene, indicating a weaker bond. royalsocietypublishing.org This is attributed to the greater resonance stabilization of the resulting 9-anthracenyl radical.
| Compound | C-Br Bond Dissociation Energy (kcal/mol) | Ref. |
| Bromobenzene | 70.9 | royalsocietypublishing.org |
| α-Bromonaphthalene | 70.9 | royalsocietypublishing.org |
| 9-Bromophenanthrene | 67.7 | royalsocietypublishing.org |
| 9-Bromoanthracene | 65.6 | royalsocietypublishing.org |
Dissociation of Photodimers: Anthracene and its derivatives can undergo [4π+4π] cycloaddition upon irradiation with UV light to form photodimers. mdpi.com These dimerization reactions are often reversible, with the dimer dissociating back to its constituent monomers upon heating. rsc.org The thermal stability of these photodimers, and thus the kinetics of the thermal dissociation, is influenced by the substituents on the anthracene rings. dntb.gov.uaresearchgate.net The presence of a bromine atom at the 9-position affects the electronic properties of the anthracene system and, consequently, the stability of the corresponding photodimer. mdpi.comresearchgate.net The dissociation kinetics can be more complex in the solid state compared to in solution, as the crystallinity of the dimer can provide additional stabilization. rsc.orgresearchgate.net
Spectroscopic and Analytical Characterization in 1 Bromoanthracene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the analysis of 1-bromoanthracene, offering a powerful, non-invasive window into its molecular framework. chemrxiv.org Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR methods are routinely utilized for structural confirmation and for tracking the progress of chemical reactions. mdpi.comresearchgate.netnih.govarxiv.org
¹H NMR and ¹³C NMR for Structural Elucidation
The aromatic region of the ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environment. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for 9-bromoanthracene (B49045), an isomer of this compound, appear as a series of multiplets and a singlet between δ 7.51 and 8.55 ppm. chemicalbook.com Specifically, the spectrum shows a doublet at δ 8.55 (J = 8.9 Hz, 2H), a singlet at δ 8.48 (1H), a doublet at δ 8.03 (J = 8.4 Hz, 2H), and two multiplets in the ranges of δ 7.67–7.60 (2H) and δ 7.56–7.51 (2H). chemicalbook.com These distinct chemical shifts and coupling patterns allow for the unambiguous assignment of each proton in the anthracene (B1667546) core, confirming the position of the bromine substituent.
Complementing the proton data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. careerendeavour.com The number of distinct signals in the ¹³C NMR spectrum reveals the molecular symmetry, with chemically non-equivalent carbons giving rise to separate resonances. careerendeavour.com For derivatives of this compound, the carbon signals are observed over a wide chemical shift range, which is characteristic of aromatic compounds. semanticscholar.org The specific chemical shifts are sensitive to the electronic environment of each carbon atom, with the carbon atom directly bonded to the bromine atom showing a characteristic shift due to the electronegativity and heavy atom effect of bromine.
Interactive Data Table: Representative ¹H NMR Data for a Bromoanthracene Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.84 (d, J = 9.1 Hz) | Doublet | 1H | Aromatic H |
| 9.05 (s) | Singlet | 1H | Aromatic H |
| 8.54 (d, J = 5.7 Hz) | Doublet | 2H | Aromatic H |
| 8.43 (d, J = 7.6 Hz) | Doublet | 1H | Aromatic H |
| 8.08 (d, J = 8.4 Hz) | Doublet | 1H | Aromatic H |
| 7.97 (d, J = 7.7 Hz) | Doublet | 1H | Aromatic H |
| 7.87–7.79 (m) | Multiplet | 1H | Aromatic H |
| 7.68–7.60 (m) | Multiplet | 1H | Aromatic H |
Note: This data is for a derivative, 2-(1-bromoanthracen-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, and serves as an illustrative example of the type of information obtained from ¹H NMR. semanticscholar.org
NMR for Monitoring Reaction Progress and Kinetics
The utility of NMR spectroscopy extends beyond static structural analysis to the dynamic monitoring of chemical reactions involving this compound. mdpi.comdntb.gov.ua By acquiring NMR spectra at regular intervals during a reaction, researchers can track the consumption of starting materials and the formation of products in real-time. chemrxiv.org This approach provides valuable kinetic data and insights into reaction mechanisms. mdpi.comresearchgate.net For example, the photodimerization of 9-bromoanthracene has been investigated using ¹H NMR, allowing for the simultaneous monitoring of the monomer and its corresponding dimer. mdpi.comresearchgate.net This technique is particularly powerful for studying complex reaction mixtures where multiple species may be present. mdpi.com Furthermore, specialized techniques like in situ light-coupled NMR spectroscopy have been developed to study photoreactions directly within the NMR spectrometer. dntb.gov.ua
Isomer-Specific Vibronic Structure Analysis via Photoelectron Velocity-Map Imaging
For a more detailed understanding of the electronic and vibrational structure of this compound and its isomers, advanced techniques such as slow photoelectron velocity-map imaging (SEVI) are employed. escholarship.orgpnas.org SEVI is a high-resolution variant of anion photoelectron spectroscopy that provides detailed information on the geometry, vibrational frequencies, and electronic structure of neutral molecules by photodetaching electrons from their corresponding anions. escholarship.orgsyronoptics.comcolorado.edunih.gov This method has been used to probe the isomer-specific vibronic structure of anthracenyl radicals, which are derivatives of anthracene. pnas.org By cooling the parent anions to cryogenic temperatures, highly resolved spectra can be obtained, revealing fine details about the vibrational modes of the neutral radical species. pnas.org This level of detail is crucial for distinguishing between isomers and understanding their unique chemical properties. pnas.org
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. rsc.orgnist.gov Electron ionization mass spectrometry (EI-MS) of 9-bromoanthracene, for example, shows a molecular ion peak [M+] at m/z 256, corresponding to the C₁₄H₉⁷⁹Br isotopologue, and another at m/z 258 for the C₁₄H₉⁸¹Br isotopologue, reflecting the natural isotopic abundance of bromine. chemicalbook.com In some studies, mass spectra are recorded at a specific photoionization energy to investigate the formation of new chemical species in the gas phase. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
For unambiguous molecular formula determination, high-resolution mass spectrometry (HRMS) is the method of choice. acs.orgrsc.org HRMS provides highly accurate mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. rsc.org For instance, in the synthesis of complex molecules derived from this compound, HRMS is used to confirm the exact mass of the final products, thereby verifying their elemental composition. semanticscholar.org This technique is often coupled with electrospray ionization (ESI) for the analysis of a wide range of compounds. semanticscholar.orgrsc.org
Interactive Data Table: HRMS Data for a this compound Derivative
| Compound | Calculated m/z | Found m/z | Ion |
|---|---|---|---|
| C₂₃H₁₅BrN₂O₂ | 433.03692 | 433.03653 | [M+H]⁺ |
Note: This data is for a derivative, 2-(1-bromoanthracen-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole. semanticscholar.org
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions in this compound and related compounds. rsc.orgrsc.org The absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the anthracene aromatic system. The position and intensity of these absorption bands are sensitive to the substitution pattern on the anthracene core. For example, the UV-Vis spectrum of a derivative of this compound in ortho-dichlorobenzene shows characteristic absorption peaks. rsc.org This technique is also valuable for determining the concentration of solutions of this compound derivatives and for studying their photophysical properties. rsc.orgacs.org
Interactive Data Table: UV-Visible Absorption Data for an Iron-Anthracene Dyad
| Wavelength (λmax, nm) | Molar Absorption Coefficient (ε, M⁻¹ cm⁻¹) |
|---|---|
| 385 | 19,000 |
| 503 | 3,500 |
Note: This data is for an iron-anthracene molecular dyad, illustrating the use of UV-Vis spectroscopy to characterize anthracene-containing complexes. acs.org
Fluorescence Spectroscopy
Fluorescence spectroscopy is a primary tool for investigating the electronic properties of this compound and related compounds.
This compound serves as a foundational component in the development of materials with tunable photoluminescence (PL). Its derivatives are explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to absorb and emit light. The introduction of different functional groups onto the anthracene core allows for the fine-tuning of their emission colors. For instance, attaching a diphenylphosphoryl group can lead to blue to yellow-green light emission. acs.org The solid-state luminescence properties are significantly influenced by intermolecular interactions, such as those involving the bromo group, which can lead to reversible color switching in response to external stimuli like solvents, mechanical grinding, and temperature. rsc.org
A study on 10-bromo-N,N-di-p-tolylanthracen-9-amine (TAAB) demonstrated that while its absorption spectra are similar across different solvents, its emission spectrum shifts significantly, from 474 nm in n-hexane to 537 nm in dichloromethane (B109758) (DCM). rsc.org This highlights the role of intermolecular interactions and molecular packing in tuning the emission properties. rsc.org
Table 1: Photophysical Data for Selected Anthracene Derivatives acs.org
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) |
| 4a | Toluene (B28343) | 385 | 455 | 3990 | 85 |
| 4a | DCM | 388 | 465 | 4080 | 95 |
| 4a | Methanol (B129727) | 386 | 473 | 4580 | 75 |
| 4g | Toluene | 405 | 485 | 3900 | 90 |
| 4g | DCM | 408 | 498 | 4300 | 92 |
| 4g | Methanol | 406 | 515 | 5100 | 65 |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Certain derivatives of anthracene exhibit dual or "double" fluorescence, a phenomenon often explained by photoinduced charge transfer (PICT). In a newly synthesized ligand incorporating an anthracene unit, two distinct emission bands were observed: one corresponding to the locally excited (LE) state of anthracene and another at a longer wavelength attributed to a charge transfer state. scirp.orgscirp.org This PICT process can be influenced by the polarity of the solvent; an increase in solvent polarity can enhance the intensity of the charge transfer band while decreasing the intensity of the LE band. scirp.org
The mechanism involves the transfer of an electron from a donor part of the molecule (like an amino group) to the acceptor anthracene core upon photoexcitation. scirp.orgscirp.org This process can sometimes be coupled with a conformational change, such as a twist in the molecule (Twisted Intramolecular Charge Transfer or TICT), which is stabilized in polar solvents. scirp.orgresearchgate.net The efficiency of this charge transfer can be modulated by factors like pH or the coordination of metal ions, which can inhibit the electron transfer and alter the fluorescence spectrum. scirp.orgscirp.org
Time-resolved fluorescence spectroscopy provides insights into the dynamics of excited states, such as the lifetimes of different emissive species. horiba.com In complex systems involving this compound derivatives, this technique can help distinguish between different emissive states, like monomer and excimer-like emissions, which may have different lifetimes. researchgate.net For example, global fitting analysis of time-resolved data can reveal the presence of multiple kinetically distinguishable species in the excited state. researchgate.net Time-resolved measurements are also crucial for studying processes like fluorescence quenching and energy transfer. researchgate.net The fluorescence lifetime of a molecule can be sensitive to its environment, making this technique useful for probing molecular interactions. researchgate.netsif.it
Synchronous fluorescence spectrometry (SFS) is an effective technique for the simultaneous analysis of multiple components in a mixture without the need for prior separation. researchgate.netshimadzu.com This method involves scanning both the excitation and emission monochromators simultaneously with a constant wavelength difference (Δλ). shimadzu.com By selecting an optimal Δλ, the spectral overlap between different compounds can be minimized, allowing for their individual determination. researchgate.net
A study demonstrated the successful simultaneous determination of 1-chloroanthracene (B1594150) and 9-bromoanthracene in a mixture using matrix isopotential synchronous fluorescence spectrometry (MISFS) combined with a derivative technique. researchgate.net This approach achieved good recoveries and low detection limits for both compounds. researchgate.net The choice of Δλ is critical, as it influences the intensity and resolution of the synchronous fluorescence spectrum. leidenuniv.nl
Table 2: Analytical Performance for Simultaneous Determination of Anthracene Derivatives by MISFS researchgate.net
| Analyte | Recovery (%) | Limit of Detection (μg/L) |
| 1-Chloroanthracene | 83.5 - 94.0 | 0.69 |
| 9-Bromoanthracene | 90.0 - 94.0 | 10 |
Note: This table is interactive. You can sort the data by clicking on the column headers.
Time-Resolved Fluorescence
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. mendelset.com For this compound, the IR spectrum would confirm the presence of the aromatic anthracene core and the carbon-bromine bond. While specific, detailed IR spectral data for this compound is available in databases like the NIST WebBook, the general regions of interest include the C-H stretching vibrations of the aromatic rings and the fingerprint region which is unique to the molecule. nist.govnist.govchemicalbook.com The technique is also used to confirm the structure of synthesized derivatives of this compound. figshare.com
X-ray Diffraction Analysis for Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.com This technique has been instrumental in understanding the structure of this compound derivatives and how their molecular packing influences their solid-state properties. rsc.orgnih.gov
For example, X-ray analysis of a bromo-substituted anthracene derivative revealed that different crystal packing modes, influenced by intermolecular interactions involving the bromine atom, were responsible for its switchable emission properties. rsc.org The analysis can provide detailed information on bond lengths, bond angles, and intermolecular contacts like π-π stacking and C-H···Br interactions, which are crucial for rationalizing the observed photophysical behavior. rsc.orgiucr.org In co-crystals involving 9-bromoanthracene, X-ray diffraction has shown that π-π stacking interactions are a primary driving force for co-crystal formation. researchgate.net
Chromatographic Techniques (TLC, Column Chromatography, HPLC)
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are routinely employed for monitoring reaction progress, purifying products, and assessing the purity of the final compounds. The choice of technique and specific conditions depends on the polarity of the target molecule and the impurities present.
Thin-Layer Chromatography (TLC):
TLC is a rapid and effective method for the qualitative analysis of reaction mixtures containing anthracene derivatives. rsc.org It is commonly used to determine the optimal solvent system for column chromatography and to track the progress of a reaction. chemicalbook.comdiva-portal.org For anthracene and its derivatives, silica (B1680970) gel plates (often with a fluorescent indicator like F-254) are the standard stationary phase. rsc.org Visualization is typically achieved under a UV lamp, where the conjugated aromatic system of anthracene compounds allows for easy detection at 254 nm and 365 nm. rsc.orgdiva-portal.org
The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. silicycle.com A lower Rƒ value indicates a more polar compound that interacts more strongly with the polar silica gel stationary phase. youtube.com For instance, in the purification of various anthracene derivatives, Rƒ values have been reported using mixtures of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. rsc.org These values are crucial for developing effective separation protocols for column chromatography. silicycle.com
Column Chromatography:
Column chromatography is the primary technique for the purification of this compound and related compounds on a preparative scale. youtube.comkaznu.kz Similar to TLC, silica gel is the most common stationary phase due to its ability to separate compounds based on polarity. rsc.orgdiva-portal.orgrsc.orguea.ac.ukrsc.orgnih.gov The crude product, often dissolved in a minimal amount of solvent, is loaded onto the top of a packed silica gel column. rochester.edu
The separation is achieved by eluting the column with a solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as dichloromethane or ethyl acetate. rsc.orgchemicalbook.comrsc.orgrsc.org By gradually increasing the polarity of the mobile phase, compounds are selectively eluted from the column based on their affinity for the stationary phase. Less polar compounds travel down the column faster, while more polar compounds are retained longer. youtube.com The collected fractions are then analyzed, often by TLC, to identify those containing the pure desired product. youtube.com In some cases where compounds are unstable on silica gel, alternative stationary phases like alumina (B75360) or florisil (B1214189) may be used. rochester.edu
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Substituted Anthracene | Silica Gel | Hexane/Ethyl Acetate (20:1) | rsc.org |
| 9-Bromoanthracene derivative | Silica Gel | Petroleum Ether/CH₂Cl₂ | chemicalbook.com |
| Substituted Anthracene | Silica Gel | CH₂Cl₂/Petroleum Ether (1:4) | rsc.org |
| 10-bromoanthracene-9-carboxylate | Silica Gel | Hexane/Ethyl Acetate (10:1) | rsc.org |
| (Anthracen-9-ylethynyl)trimethylsilane | Silica Gel | Cyclohexane + 0.5 vol% Toluene | rsc.org |
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful analytical technique used for the separation, identification, and quantification of this compound and its derivatives with high resolution and sensitivity. kaznu.kzunco.edu Both normal-phase and reverse-phase HPLC can be employed, with the choice depending on the specific separation requirements. nih.gov
In reverse-phase HPLC (RP-HPLC) , which is more common for non-polar to moderately polar compounds like anthracene derivatives, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. nih.govcabidigitallibrary.org A typical mobile phase consists of a mixture of acetonitrile (B52724) and/or methanol with water, often with a small amount of acid like formic acid or phosphoric acid to improve peak shape. cabidigitallibrary.orgsielc.comsielc.com In RP-HPLC, the elution order is generally the inverse of normal-phase chromatography, with more polar compounds eluting first. nih.gov
Normal-phase HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. nih.gov This mode can be advantageous for separating isomers or compounds with very similar polarities. nih.gov
The detection of anthracene derivatives in HPLC is typically performed using UV-Vis, photodiode array (PDA), or fluorescence detectors, which are highly sensitive to the chromophoric anthracene core. cabidigitallibrary.org For instance, a method for analyzing 1,2,3,4-tetradeutero-9-bromoanthracene utilized an Inertsil ODS-3 column with a mobile phase of acetonitrile and water (95:5) and UV detection at 254 nm. google.com The retention time (tR), the time it takes for a compound to elute from the column, is a characteristic parameter used for identification. For example, in the analysis of brominated polycyclic aromatic hydrocarbons, this compound was identified with a specific retention time under defined GC-MS/MS conditions, which is analogous to HPLC retention time. d-nb.infonih.gov
| Analyte | Column (Stationary Phase) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| Anthraquinone (B42736) Derivatives | C18 | Acetonitrile, Water, Methanol (with or without acid) | 1.0 mL/min | UV, DAD, PDA, Fluorescence | cabidigitallibrary.org |
| 1,2,3,4-tetradeutero-9-bromoanthracene | Inertsil ODS-3 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (95:5, v/v) | 1 mL/min | UV (254 nm) | google.com |
| Anthracene | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | - | - | sielc.com |
| 9-Bromoanthracene | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | - | - | sielc.com |
Computational Chemistry and Theoretical Investigations of 1 Bromoanthracene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. idosr.org It is widely used to study various aspects of 1-bromoanthracene's chemical nature.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed elucidation of reaction mechanisms by identifying stable intermediates and, crucially, the high-energy transition states that connect them. tau.ac.il The energy difference between the reactants and the transition state determines the activation energy, a key factor governing the reaction rate. tau.ac.il
For bromoarenes like this compound, DFT can distinguish between competing reaction pathways. For instance, in cross-coupling reactions, DFT has been used to evaluate the feasibility of mechanisms such as single-electron transfer (SET) versus halogen atom transfer. nih.gov By calculating the energies of all possible intermediates and transition states, researchers can predict the most likely path a reaction will follow. ijcce.ac.ir These calculations provide insights into bond-breaking and bond-forming steps at a molecular level. researchgate.net
Table 1: Representative DFT Data for a Hypothetical Reaction Step of this compound This table illustrates typical data obtained from DFT calculations for a single reaction step.
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| ΔE | Energy of Reaction | -25.0 |
| ΔE‡ | Activation Energy | +15.5 |
| ΔG | Gibbs Free Energy of Reaction | -23.8 |
| ΔG‡ | Gibbs Free Energy of Activation | +16.2 |
Note: Values are hypothetical and for illustrative purposes.
Conceptual DFT provides a framework for predicting where a molecule is most likely to react. mdpi.com By analyzing indices derived from the molecule's electron density, the reactivity and chemoselectivity of this compound can be rationalized and predicted. nih.gov
Key reactivity indices include:
Fukui Functions (f(r)) : These functions identify the regions of a molecule where the electron density changes most significantly upon the addition or removal of an electron. This helps pinpoint the most probable sites for nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) attack. scirp.orgchemrxiv.org
Local Softness (s(r)) : Related to the Fukui function, this index also helps predict the most reactive sites for interactions with soft or hard reagents. mdpi.com
Table 2: Predicted Reactive Sites in this compound using Conceptual DFT Indices This table shows a hypothetical ranking of carbon atoms in this compound based on their susceptibility to electrophilic attack, as predicted by Fukui function calculations.
| Position on Anthracene (B1667546) Ring | Predicted Fukui Index (f-) | Rank for Electrophilic Attack |
| C9 | 0.152 | 1 |
| C10 | 0.148 | 2 |
| C4 | 0.115 | 3 |
| C8 | 0.098 | 4 |
Note: Values are hypothetical and for illustrative purposes only. Higher Fukui index values indicate greater reactivity toward electrophiles.
While the anthracene ring system is largely planar, conformational analysis is important for understanding the spatial arrangement of substituents and their interactions, especially in complex derivatives or during a reaction. cwu.edu Molecular Mechanics (MM) methods offer a computationally efficient way to perform this analysis. liverpool.ac.uk
MM methods, including the well-established MM2 force field, model a molecule as a collection of atoms connected by springs (bonds). schrodinger.com The energy of a given conformation is calculated based on parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov These methods are significantly faster than quantum mechanical calculations and are ideal for scanning the potential energy surface to find low-energy conformers. cwu.edunih.gov While MM2 is an older force field, its principles are foundational, and modern force fields like MMFF94 and OPLS are often used for higher accuracy. schrodinger.comnih.gov
Table 3: Comparison of Computational Methods for Conformational Analysis
| Method | Relative Computational Cost | Typical Application | Key Strengths |
| MM2 / MM+ | Low | Initial conformational searches, large molecules. nih.gov | Very fast, good for screening many possibilities. liverpool.ac.uk |
| DFT (e.g., B3LYP) | High | Accurate energy calculations for a few key conformers. nih.gov | High accuracy for energies and electronic properties. idosr.org |
| Coupled Cluster (e.g., CCSD(T)) | Very High | Benchmark calculations for highest accuracy. nih.gov | Considered the "gold standard" for accuracy. nih.gov |
Prediction of Reactive Sites and Chemoselectivity
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are essential for determining the fundamental electronic properties of this compound. warwick.ac.uk These methods solve the Schrödinger equation to provide detailed information about molecular orbitals, electronic states, and spectroscopic properties. idosr.org
A powerful synergy exists between high-resolution experimental techniques, like photoelectron spectroscopy, and quantum chemistry. mpg.de For example, studies on the 1-anthracenyl radical, which can be generated from this compound, have used quantum chemical calculations to interpret the resulting spectra. These combined approaches allow for precise determination of:
Electron Affinity (EA) : The energy released when an electron is added to a neutral molecule. pnas.org
Term Energies (T₀) : The energy difference between the ground electronic state and excited electronic states. pnas.org
Vibrational Frequencies : The energies of molecular vibrations, which appear as fine structure in high-resolution spectra and can be assigned to specific atomic motions using calculations. pnas.org
Table 4: Experimental and Calculated Electronic Properties of the 1-Anthracenyl Radical Data extracted from a cryo-SEVI study of the 1-anthracenyl radical. pnas.org
| Property | Experimental Value (eV) | Calculated Value (eV) |
| Electron Affinity (EA) | 1.4815 ± 0.0006 | 1.48 |
| Term Energy (T₀) of First Excited State | 0.8249 ± 0.0006 | 0.81 |
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular behavior. sathyabama.ac.in Molecular dynamics (MD) is a key simulation method that tracks the movement of atoms and molecules over time, providing a "movie" of molecular motion. earlham.edu
MD simulations rely on a force field (similar to those used in molecular mechanics) to calculate the forces between atoms and then use Newton's equations of motion to predict their subsequent positions and velocities. earlham.edu For this compound, MD simulations can be used to study:
Solvation : How solvent molecules arrange themselves around a this compound molecule and how they affect its behavior. idosr.org
Intermolecular Interactions : The dynamics and energetics of this compound binding to other molecules, such as receptors or DNA. mobt3ath.com
Conformational Dynamics : How the molecule flexes and changes shape over time at a given temperature. liverpool.ac.uk
These simulations provide insights into the dynamic behavior of the system that are not accessible from static calculations, bridging the gap between theoretical models and real-world conditions. earlham.edu
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical properties. gardp.org SAR is a fundamental concept in drug discovery and materials science, where researchers systematically modify a lead compound to optimize its properties. oncodesign-services.comnih.gov
In the context of this compound, a hypothetical SAR study would involve the following steps:
Synthesis of Analogs : A series of compounds would be created where the anthracene core is kept constant, but the substituent is varied (e.g., changing the bromine to other halogens, or moving it to a different position). oncodesign-services.com
Biological/Chemical Testing : The activity of each new analog would be measured. This "activity" could be its binding affinity to a protein, its fluorescence quantum yield, or its rate of reaction. rsc.org
Analysis : By comparing the structures of the analogs with their measured activities, researchers can identify which structural features are essential for the desired effect. collaborativedrug.com
Computational methods can play a significant role in SAR by building models (Quantitative Structure-Activity Relationship, or QSAR) that predict the activity of untested molecules, thereby guiding the synthesis of more potent or effective compounds. nih.gov
Table 5: Hypothetical SAR Data for 1-Substituted Anthracene Analogs This table illustrates how SAR data is typically presented, linking structural modifications to a measured biological activity.
| Compound | Substituent (at position 1) | Binding Affinity (Kᵢ, nM) |
| 1 | -H | 550 |
| 2 | -F | 220 |
| 3 | -Cl | 95 |
| 4 (this compound) | -Br | 80 |
| 5 | -I | 75 |
Note: Data are hypothetical and for illustrative purposes only, demonstrating a trend where increased halogen size correlates with higher binding affinity.
Advanced Applications of 1 Bromoanthracene and Its Derivatives
Materials Science and Organic Electronics
The tunable properties of 1-bromoanthracene derivatives make them suitable for various applications in materials science and organic electronics. smolecule.comcymitquimica.comtcichemicals.com These compounds are investigated for their potential in creating materials with specific optical and electronic functionalities. solubilityofthings.com
Anthracene (B1667546) derivatives are extensively studied for their use in organic light-emitting diodes (OLEDs). beilstein-journals.orgjksus.org Their inherent fluorescence and charge-transporting capabilities make them excellent candidates for the emissive and charge-transport layers within OLED devices. mdpi.comresearchgate.net this compound serves as a crucial precursor for synthesizing various functional anthracene derivatives for OLEDs. smolecule.combeilstein-journals.org
Derivatives of this compound are explored as both emitters and hole-transporting materials (HTMs) in OLEDs. smolecule.com As emitters, their tunable photoluminescence properties allow for the generation of light in specific regions of the visible spectrum, particularly in the blue region which is crucial for full-color displays. smolecule.commdpi.com For instance, a novel blue host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), synthesized from 9-bromoanthracene (B49045), exhibited a maximum photoluminescence at 440 nm in a film state and a wide band gap of 2.95 eV, making it suitable as a blue host material. mdpi.com
In their role as hole-transporting materials, the anthracene core facilitates the efficient transport of positive charge carriers (holes) from the anode to the emissive layer. researchgate.net The ability to functionalize the this compound molecule allows for the optimization of the highest occupied molecular orbital (HOMO) energy level, which is critical for efficient hole injection from the anode. acs.org
A study on imidazole-based hole-transporting materials demonstrated that materials with appropriate HOMO levels lead to favorable hole injection and superior hole mobility. researchgate.net For example, a device using IMzB as the hole transport layer (HTL) achieved a remarkable current efficiency of 91.13 cd A⁻¹ and an external quantum efficiency (EQE) of 21.11%. researchgate.net Another example is 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene (TBADN), a blue fluorescent emitter, which in a non-doped OLED showed efficient blue emission with excellent CIE coordinates (x = 0.14, y = 0.10). ossila.com
Table 1: Performance of Selected Anthracene Derivatives in OLEDs
| Compound | Role | Emission Peak (nm) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | CIE Coordinates |
| 2-NaAn-1-PNa | Blue Host | 440 (film) | 3.4 | 3.9 | (0.133, 0.141) |
| IMzB | HTL | - | 91.13 | 21.11 | - |
| TBADN | Blue Emitter | 431 (THF) | - | - | (0.14, 0.10) |
| P-DAC host | Doping Device | - | 7.70 | 4.86 | (0.156, 0.136) |
Data sourced from multiple studies for comparative purposes. mdpi.comresearchgate.netossila.comossila.com
Recent research has focused on "hot exciton" materials to enhance the efficiency of fluorescent OLEDs. researchgate.netnih.gov In conventional fluorescent OLEDs, only singlet excitons (25% of the total) can emit light, limiting the internal quantum efficiency. Hot exciton (B1674681) materials utilize a process called high-lying reverse intersystem crossing (hRISC), where triplet excitons are converted into singlet excitons via higher energy triplet states (Tn, n ≥ 2). nih.gov
Derivatives of this compound are being investigated for their potential in facilitating hot exciton channels. The energy levels of the singlet and triplet states can be engineered through molecular design. nih.govrsc.org For a hot exciton process to be efficient, the energy gap between the higher triplet state (e.g., T2) and the first excited singlet state (S1) should be small, while the gap between T2 and the lowest triplet state (T1) should be large. rsc.orgunamur.be This energy landscape promotes the T2 to S1 conversion over the internal conversion from T2 to T1. unamur.be
One study on donor-acceptor materials based on a cyanoanthracene acceptor showed that these compounds exhibit hybrid locally excited and charge-transfer (HLCT) excited states, leading to impressive exciton utilization efficiencies greater than 50%, far exceeding the 25% spin-statistic limit. unamur.be This was attributed to a "hot exciton" channel involving nearly isoenergetic T2 and S1 states. unamur.be Another study on deep-blue hot-exciton emitters achieved a record-high maximum external quantum efficiency of 9.5% with CIE y coordinate of 0.049 in a non-doped OLED. nih.gov
Table 2: Key Energy Level Gaps in Hot Exciton Emitters
| Emitter | ΔE(S1-T1) (eV) | ΔE(S1-T3) (eV) | Proposed Mechanism |
| Asymmetric Emitter 1 | 0.82 | 0.11 | hRISC (T3 to S1) |
| Asymmetric Emitter 2 | 0.84 | 0.13 | hRISC (T3 to S1) |
Data adapted from a study on asymmetric hot-exciton emitters. nih.gov
The application of this compound derivatives extends to organic photovoltaic cells (OPVs), where they can function as light-absorbing materials. smolecule.comsolubilityofthings.com The ability of these compounds to absorb light and generate charge carriers is crucial for the performance of solar cells. smolecule.com Anthracene derivatives, in general, are used in OPVs due to their excellent light absorption and carrier mobility. tcichemicals.com
In the context of dye-sensitized solar cells (DSSCs), novel organic dyes based on anthracene have been synthesized to act as co-sensitizers with porphyrins, leading to the development of efficient solar cells. rsc.org The synthesis of these dyes often involves reactions starting from bromoanthracene precursors. rsc.org
This compound and its derivatives are fundamental building blocks for organic semiconductors used in organic thin-film transistors (OTFTs). cymitquimica.comossila.comsigmaaldrich.com The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor material. sigmaaldrich.com Anthracene derivatives are known for their potential to form well-ordered molecular packing in the solid state, which is conducive to efficient charge transport. researchgate.net
The introduction of substituents onto the anthracene core via the bromo-intermediate allows for the tuning of the material's electronic properties and molecular organization. researchgate.net For example, 2-(anthracen-2-yl)tetracene (TetAnt), a derivative of 2-bromoanthracene, exhibited a hole mobility of up to 0.79 cm² V⁻¹ s⁻¹ in a top-contact OTFT. ossila.com Another derivative, 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), achieved a high hole mobility of 0.1 cm² V⁻¹ s⁻¹. ossila.com
Research has shown that the structural defects at grain boundaries are a primary cause of traps in thin-film transistors made with vacuum-evaporated pentacene. aps.org The development of new anthracene-based semiconductors aims to overcome such limitations by controlling the molecular structure and film morphology. rsc.orgrsc.org
Table 3: Charge Carrier Mobility of Selected Anthracene-Based Organic Semiconductors
| Compound | Device Type | Hole Mobility (cm² V⁻¹ s⁻¹) |
| 2-(anthracen-2-yl)tetracene (TetAnt) | OTFT | 0.79 |
| 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT) | OTFT | 0.1 |
| 2,6-diphenyl anthracene (DPA) | OFET | High |
| DPVAnt | Thin Film | 1.3 |
| DPVAnt | Single Crystal | 4.2 |
Data sourced from various studies on organic semiconductors. ossila.comresearchgate.netresearchgate.net
The photoreactivity of anthracene derivatives, particularly their ability to undergo photodimerization, makes them promising candidates for the development of photoresponsive materials. mdpi.comresearchgate.netzenodo.orgnih.gov This [4+4] cycloaddition reaction is reversible, allowing for the control of material properties with light.
Studies on the photodimerization of 9-bromoanthracene have shown that it can form dimers upon UV irradiation. mdpi.comresearchgate.net This process can be harnessed to create materials that change their shape, solubility, or other physical properties in response to light. chinesechemsoc.org For example, photoresponsive actuators have been fabricated by embedding photomechanical molecular crystals, including those of 9-bromoanthracene, into a polymer matrix. chinesechemsoc.org These materials can perform complex motions, such as crawling, through alternating light and vapor stimuli. chinesechemsoc.org
The kinetics of photodimerization have been studied using NMR spectroscopy, providing insights into the reaction rates and the formation of mixed dimers when different anthracene derivatives are present. mdpi.comnih.gov This understanding is crucial for the rational design and fabrication of advanced photoresponsive materials for applications in fields like polymer and material sciences. mdpi.comresearchgate.netnih.gov
Emitters and Hole-Transporting Materials
Development of Novel Polycyclic Aromatic Hydrocarbons
This compound is a key starting material for the synthesis of novel and more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest for their applications in materials science, particularly in the field of organic electronics. ossila.comossila.com
One prominent method for extending the PAH framework from this compound is through palladium-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed [3+2] cyclocondensation reaction between a sterically hindered tolane derivative and various brominated PAHs, including 9-bromoanthracene, has been reported to produce cyclopentafused PAHs in excellent yields. acs.org This strategy allows for the creation of edge-extended PAH target compounds with tailored electronic and photophysical properties. acs.org
The resulting novel PAHs often exhibit interesting phenomena such as aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. acs.org This property is particularly valuable for applications in bioimaging and organic light-emitting diodes (OLEDs).
A variety of synthetic strategies are employed to construct these larger PAHs from bromoanthracene precursors, including:
Rhodium-catalyzed oxidative coupling reactions. beilstein-journals.org
Gold/bismuth-catalyzed cyclizations. beilstein-journals.org
[2+2+2] Cyclotrimerization reactions. beilstein-journals.org
Palladium-catalyzed tandem C-H activation/bis-cyclization. beilstein-journals.org
Iodonium-induced electrophilic cyclization. beilstein-journals.org
Oxidative photocyclization. beilstein-journals.org
These methods highlight the versatility of bromoanthracene derivatives as foundational units for building sophisticated, functional PAH architectures.
Catalysis
The reactivity of the carbon-bromine bond in this compound makes it a valuable substrate and precursor in various catalytic processes. smolecule.com
While direct applications of this compound in asymmetric catalysis are not extensively documented in the provided context, the development of chiral catalysts is a significant area of research. For instance, planar chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been synthesized and utilized in the kinetic resolution of various alcohols and amines. bham.ac.uk The synthesis of these complex chiral catalysts often involves multiple steps, starting from simpler aromatic precursors. bham.ac.uk The principles of creating chiral environments around a catalytic center, as demonstrated with these DMAP derivatives, could theoretically be applied to ligands derived from the anthracene scaffold. The development of such catalysts derived from bromoanthracenes could open new avenues in asymmetric synthesis.
This compound is frequently utilized as a substrate in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond allows for the facile introduction of a wide range of functional groups onto the anthracene core.
Common cross-coupling reactions involving bromoanthracene derivatives include:
Suzuki-Miyaura Coupling: This reaction pairs the bromoanthracene with a boronic acid or ester, catalyzed by a palladium complex, to form a new C-C bond. smolecule.com
Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne, also typically catalyzed by palladium and copper complexes, to introduce alkynyl moieties. smolecule.commcmaster.ca
Ullmann Coupling: This reaction can be used for the homocoupling of this compound to form bianthracene derivatives, often using a copper catalyst. sciencemadness.org
These reactions are essential for synthesizing the more complex PAHs and functional materials discussed in other sections. For example, 9-bromoanthracene has been used as a model bulky aryl halide to test the efficacy of new cross-coupling conditions. sciencemadness.org The study of nickel-catalyzed cross-coupling reactions has also provided insights into the mechanistic pathways of oxidative addition, a key step in these catalytic cycles. nih.gov
| Cross-Coupling Reaction | Reactant with this compound | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Palladium complex | C-C |
| Sonogashira | Terminal alkyne | Palladium/Copper complexes | C-C (alkynyl) |
| Ullmann (Homocoupling) | This compound | Copper | C-C |
Asymmetric Catalysis Applications
Photodynamic Therapy (PDT) Agents
Photodynamic therapy (PDT) is a therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for the treatment of diseases like cancer. frontierspecialtychemicals.comictp.it Anthracene derivatives, due to their photophysical properties, have been investigated for their potential as photosensitizers in PDT. smolecule.com
The core principle of PDT relies on the ability of a photosensitizer, upon excitation with light of a specific wavelength, to transfer its energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂) and other ROS. nih.govmdpi.comrsc.org These ROS can then induce cellular damage and apoptosis or necrosis in the targeted tissue. frontierspecialtychemicals.com
Anthracene itself has been shown to generate ROS, including singlet oxygen (¹O₂), superoxide (B77818) anion (O₂•−), and hydroxyl radical (•OH), upon exposure to UV radiation and sunlight. nih.gov This phototoxicity is a key characteristic for a potential PDT agent. The introduction of a bromine atom, as in this compound, can enhance the efficiency of intersystem crossing (the process of converting from an excited singlet state to an excited triplet state), which is a crucial step for efficient singlet oxygen generation.
Recent research has focused on developing novel photosensitizers with enhanced properties. For example, anthracene-BODIPY conjugates have been synthesized and explored as ROS generators for PDT. researchgate.net Furthermore, strategies to enhance photosensitization include the development of photosensitizers with aggregation-induced emission (AIE) properties. rsc.org In some advanced systems, photosensitizers are encapsulated within nanostructures, such as polymersomes, to amplify ROS generation and improve delivery to tumor sites. nih.gov
The general mechanism for ROS generation in PDT is as follows:
The photosensitizer (PS) absorbs light, transitioning to an excited singlet state (¹PS*).
¹PS* can undergo intersystem crossing to a longer-lived excited triplet state (³PS*).
³PS* can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
Alternatively, ³PS* can engage in electron transfer reactions, leading to the formation of other ROS like superoxide anions and hydroxyl radicals. mdpi.com
Building Blocks for Complex Organic Synthesis
This compound is a versatile building block in organic synthesis, providing a gateway to a vast array of more complex molecules. cymitquimica.comsmolecule.comnevadogroup.com Its utility stems from the presence of both a modifiable bromine atom and an extended aromatic system, which can be further functionalized. cymitquimica.com
The reactive C-Br bond allows for its participation in a multitude of transformations beyond the cross-coupling reactions already mentioned. These include nucleophilic substitution reactions and the formation of organometallic reagents. smolecule.com The anthracene core itself can undergo various reactions, such as electrophilic substitutions and cycloadditions, further expanding its synthetic potential. beilstein-journals.orgacs.org
Precursors for Functionalized Anthracene Derivatives
The bromine atom on the anthracene core makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating C-C bonds, enabling the construction of complex molecular architectures from simpler building blocks. wikipedia.org The most prominent among these are the Suzuki-Miyaura, Sonogashira, and Heck couplings, which allow for the introduction of aryl, alkynyl, and vinyl groups, respectively.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to synthesize biaryl compounds. While specific examples detailing the Suzuki coupling of this compound are not as prevalent in literature as for its 9-bromo isomer, the reaction principles are directly applicable. For instance, the coupling of 9-bromoanthracene has been demonstrated on a gram scale under mechanochemical (solid-state) conditions with p-methoxyboronic acid, affording the arylated product in high yield. rsc.org A similar reaction starting from 1,8-dichloroanthracene (B3240527) has been achieved using the Pd-PEPPSI-iPr catalyst to yield 1,8-diarylanthracenes. nih.gov These examples underscore the capability of using bromoanthracene scaffolds to build larger, functionalized systems.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. gold-chemistry.orgunacademy.comwikipedia.org This method is invaluable for synthesizing conjugated enynes and arylalkynes, which are important in materials science. gold-chemistry.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > OTf > Br >> Cl. wikipedia.org The reaction can be performed under mild conditions, sometimes even at room temperature in aqueous media, allowing for high functional group tolerance. unacademy.comwikipedia.org Unsymmetrical anthracenes bearing phenylethynyl substituents have been synthesized using this methodology, starting from bromoanthracene precursors. researchgate.net
The following table provides representative conditions for palladium-catalyzed cross-coupling reactions on bromoanthracene substrates, illustrating the general parameters used for such transformations.
| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 9-Bromoanthracene | p-Methoxyboronic acid | Pd(OAc)₂ / DavePhos | CsF / H₂O (mechanochemical) | 9-(4-Methoxyphenyl)anthracene | 87% | rsc.org |
| Suzuki-Miyaura | 9-Bromoanthracene | 1-Naphthyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ / THF | 9-(Naphthalen-1-yl)anthracene | Not specified | google.com |
| Sonogashira | 9-Bromo-10-(di-p-anisyl)aminoanthracene | Trimethylsilylacetylene | [PdCl₂(PPh₃)₂] / CuI | Not specified | 9-(Di-p-anisyl)amino-10-(trimethylsilylethynyl)anthracene | Not specified | researchgate.net |
| Sonogashira | 1-Bromoanthraquinone (B1265448) | 3-Ethynylthiophene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine (DIPA) | 1-(Thien-3-ylethynyl)anthraquinone | Not specified | colab.ws |
Synthesis of Anthraquinone (B42736) Derivatives
Anthraquinone and its derivatives are an important class of compounds used as dyes, pigments, and intermediates in pharmaceutical synthesis. While many synthetic routes to functionalized anthraquinones exist, pathways involving bromoanthracene precursors are of significant interest. researchgate.net The synthesis of 1-bromoanthraquinone (also known as this compound-9,10-dione) can be achieved from 1-aminoanthracene-9,10-dione via a Sandmeyer-type reaction, using copper(I) bromide and tert-butyl nitrite (B80452) in acetonitrile (B52724) to replace the amino group with a bromine atom. uea.ac.uk
Alternatively, a common strategy involves the functionalization of an existing anthraquinone followed by reduction, or the reduction of a substituted anthraquinone to the corresponding anthracene. nih.govresearchgate.net For example, 2-bromoanthraquinone (B1267325) can be synthesized and subsequently reduced using sodium borohydride (B1222165) to yield 2-bromoanthracene. researchgate.net The reverse process, the oxidation of a bromoanthracene, can also be employed. Research has shown that 9-bromoanthracene can be oxidized using chromic acid in glacial acetic acid to produce anthraquinone, with the bromine atom being cleaved during the reaction. google.com
Once formed, bromoanthraquinones are valuable intermediates themselves. For example, 1-bromoanthraquinone can undergo Sonogashira coupling with terminal alkynes to produce alkynyl-substituted anthraquinones, demonstrating the utility of the bromo- group for further functionalization. colab.ws
The following table outlines key transformations involving bromo-anthracene and bromo-anthraquinone structures.
| Starting Material | Reagents/Conditions | Product | Transformation Type | Reference |
|---|---|---|---|---|
| 1-Aminoanthracene-9,10-dione | CuBr / t-BuONO, Acetonitrile, 90 °C | This compound-9,10-dione | Sandmeyer Reaction | uea.ac.uk |
| 9-Bromoanthracene | CrO₃ / Glacial Acetic Acid | Anthraquinone | Oxidative Debromination | google.com |
| This compound-9,10-dione | 3-Ethynylthiophene, Pd(PPh₃)₂Cl₂ / CuI, DIPA | 1-(Thien-3-ylethynyl)anthracene-9,10-dione | Sonogashira Coupling | colab.ws |
| 2-Bromoanthracene-9,10-dione | NaBH₄, Isopropanol | 2-Bromoanthracene | Reduction | researchgate.net |
Precursors for Singlet Fission Chromophores
Singlet fission (SF) is a photophysical process in which a singlet exciton, generated by the absorption of a single photon, splits into two triplet excitons. nih.gov This carrier multiplication phenomenon has the potential to significantly increase the theoretical power conversion efficiency of single-junction solar cells beyond the Shockley-Queisser limit. nih.gov Polycyclic aromatic hydrocarbons, particularly acenes like anthracene and its derivatives, are cornerstone materials in the study of singlet fission. nih.gov
For SF to occur efficiently, a key energetic criterion must be met: the energy of the first excited singlet state (E(S₁)) must be greater than or equal to twice the energy of the lowest triplet state (E(T₁)). The design of novel chromophores aims to tune these energy levels to satisfy this condition while ensuring other desirable properties like photostability and processability. diva-portal.org
This compound serves as a fundamental building block for constructing the larger, highly conjugated systems often required for efficient singlet fission. The cross-coupling reactions detailed in section 6.4.1 are the primary methods used to elaborate the simple anthracene core into more complex structures. By using this compound as a starting point, chemists can attach other aromatic or alkynyl moieties to extend the π-system, thereby modulating the HOMO-LUMO gap and the relative energies of the singlet and triplet states.
A pertinent example of this strategy is the synthesis of rubicene (B91611), a polycyclic aromatic hydrocarbon with potential as a singlet fission material. diva-portal.org One synthetic approach involves a Suzuki cross-coupling reaction starting from 9,10-dibromoanthracene (B139309), followed by an intramolecular cyclization (Scholl reaction) to form the extended, rigid rubicene core. diva-portal.org Similarly, other extended aromatic systems, such as those based on fused anthracenes or pentacenes, are synthesized from bromo-aromatic precursors to create materials for organic electronics and optoelectronics. nih.govacs.org The bromine atom on this compound provides a strategic point of attachment for building the intricate molecular architectures necessary for next-generation singlet fission chromophores.
Environmental and Toxicological Considerations of Halogenated Anthracenes
Environmental Fate and Persistence of Halogenated Organic Compounds
Halogenated organic compounds, a class to which 1-bromoanthracene belongs, are often characterized by their resistance to degradation in the environment. nih.govresearchgate.net The carbon-halogen bond is generally strong, making these compounds less susceptible to breakdown by natural processes like microbial action or sunlight. nih.gov This inherent stability leads to their persistence in various environmental compartments, including soil, water, and sediment. ewg.orgrsc.org
Factors that influence the environmental fate of these compounds include their low water solubility and their tendency to adsorb to organic matter in soil and sediments. solubilityofthings.comnih.gov This sorption behavior can reduce their mobility but also makes them less available for degradation. researchgate.net
Table 1: Comparative Half-Life Data for PAHs and Related Compounds
| Compound/Class | Matrix | Half-Life | Reference |
|---|---|---|---|
| Two-ring PAHs | Sandy Soil | ~2 days | service.gov.uk |
| Anthracene (B1667546) (Three-ring PAH) | Sandy Soil | 134 days | service.gov.uk |
| Four- to six-ring PAHs | Sandy Soil | >200 days | service.gov.uk |
| Toluene (B28343) diisocyanate | Atmosphere | 118 days | service.gov.uk |
| Hexamethylene diisocyanate | Atmosphere | 1.3 days | service.gov.uk |
| Phenyl isocyanate | Atmosphere | 5 days | service.gov.uk |
| Tetrabromobisphenol A (TBBPA) | Atmosphere | 3.6 days | canada.ca |
| TBBPA | Water | ≥ 182 days | canada.ca |
This table is for comparative purposes to illustrate the persistence of related chemical classes, as specific half-life data for this compound is limited.
Bioaccumulation and Potential Toxic Effects
A significant concern with persistent organic pollutants is their ability to bioaccumulate in living organisms. vliz.benih.govscielo.br Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. Due to their lipophilic (fat-loving) nature, halogenated anthracenes tend to accumulate in the fatty tissues of organisms. vliz.be This process can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain. researchgate.net
The toxicological properties of many halogenated anthracenes, including this compound, have not been fully investigated. solubilityofthings.com However, available data on related compounds suggest potential health risks. PAHs and their halogenated derivatives are known for their carcinogenic, mutagenic, and teratogenic properties. vliz.benih.gov The introduction of a halogen atom can sometimes increase the toxicity of the parent PAH. gdut.edu.cn
Studies on aquatic organisms have shown that PAHs can cause a range of adverse effects, including delayed growth, reproductive problems, and damage to the immune system. nih.govresearchgate.net For example, 10-bromo-9-anthracenecarboxylic acid, a derivative of bromoanthracene, is known to be toxic to aquatic life with long-lasting effects. The aryl hydrocarbon receptor (AhR) is a key pathway through which PAHs exert their toxic effects. gdut.edu.cn The binding of these compounds to the AhR can trigger a cascade of events leading to cellular damage. gdut.edu.cn
While comprehensive toxicological data for this compound is scarce, safety data sheets indicate that it may cause skin and eye irritation. solubilityofthings.com
Table 2: Ecotoxicological Data for Related Compounds
| Compound | Organism | Effect | Finding | Reference |
|---|---|---|---|---|
| 10-Bromo-9-anthracenecarboxylic acid | Aquatic life | Long-term hazard | Toxic with long-lasting effects | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Aquatic organisms | General toxicity | Carcinogenic, mutagenic, teratogenic | vliz.be |
| PAHs and PBDEs | Aquatic organisms | AhR-mediated toxicity | PAHs contribute significantly to AhR-mediated risk | gdut.edu.cn |
| Benzo[a]pyrene (a PAH) | Microalgae | Toxicity (HC5*) | 0.834 µg/L | ifremer.fr |
| Anthracene | Microalgae | Toxicity | Increased toxicity in the presence of UV radiation | ifremer.fr |
HC5 (Hazardous Concentration for 5% of species) is a measure of the concentration at which 5% of species are affected. This table provides context on the toxicity of related compounds due to limited specific data on this compound.
Degradation Pathways and Remediation Strategies
The strong carbon-bromine bond in this compound makes it resistant to degradation. However, several natural and engineered processes can lead to its breakdown. These pathways are crucial for understanding how to remediate contaminated sites.
Degradation Pathways:
Biodegradation: Microbial degradation is a key process for breaking down organic pollutants. rutgers.edunih.gov Some microorganisms have evolved enzymatic machinery to cleave halogen atoms from aromatic rings, a process known as dehalogenation. enviro.wikiresearchgate.net This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. rutgers.edu For instance, the reduction of 9-bromoanthracene (B49045) can yield 9,10-dihydroanthracene (B76342). conicet.gov.ar The initial step often involves dioxygenase or monooxygenase enzymes that introduce oxygen atoms into the aromatic ring, making it more susceptible to cleavage. nih.gov
Photodegradation: Sunlight can also play a role in the degradation of halogenated anthracenes. researchgate.net These compounds can absorb light energy, leading to the cleavage of the carbon-bromine bond or other transformations. figshare.comacs.org For example, the photodegradation of 9-bromoanthracene has been observed to be about 10 times slower than that of its parent compound, anthracene. researchgate.net The process can be influenced by environmental factors such as the presence of water and other organic matter. researchgate.net
Chemical Degradation: Chemical oxidation is another pathway for the breakdown of these compounds. The oxidation of 9-bromoanthracene with agents like chromic acid can lead to the formation of anthraquinone (B42736), with the loss of the bromine atom. sciencemadness.org
Remediation Strategies:
Several strategies are being explored for the cleanup of sites contaminated with halogenated organic compounds.
In Situ Chemical Reduction (ISCR): This technique involves injecting chemical reductants into the contaminated soil or groundwater to transform the contaminants into less harmful substances. frtr.gov Zero-valent iron (ZVI) is a commonly used reductant that can effectively dehalogenate a variety of compounds. frtr.gov
Bioremediation: This approach utilizes microorganisms to degrade contaminants. unej.ac.id
Biostimulation: This involves adding nutrients or electron acceptors to stimulate the activity of indigenous microorganisms that can break down the pollutant. rutgers.edu
Bioaugmentation: This strategy involves introducing specific strains of microorganisms with known degradative capabilities to the contaminated site. researchgate.net
Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. nih.govscielo.br The plant roots can release substances that stimulate microbial activity in the rhizosphere (the soil region around the roots). nih.govscielo.br
Enhanced In-Situ Bioremediation: This involves the use of agents like oxygen-releasing compounds or emulsified oils to enhance the biological degradation of pollutants in groundwater. mdpi.com
Nanoremediation: The use of nanoparticles, such as cobalt or manganese nanoparticles, has shown promise in promoting the reduction of PAHs like 9-bromoanthracene. conicet.gov.ar
Table 3: Overview of Remediation Technologies for Halogenated Aromatic Compounds
| Technology | Mechanism | Target Contaminants | Key Aspects | Reference(s) |
|---|---|---|---|---|
| In Situ Chemical Reduction (ISCR) | Chemical reduction by agents like ZVI | Halogenated VOCs and SVOCs | Can be applied as permeable reactive barriers or through direct injection. | frtr.gov |
| Bioremediation (General) | Microbial degradation (aerobic/anaerobic) | Halogenated aromatic compounds, PAHs | Lower cost compared to physical/chemical methods. | enviro.wikiunej.ac.id |
| Phytoremediation | Plant-based uptake, degradation, and containment | PAHs, heavy metals | Can be a long-term strategy; effectiveness depends on plant species and climate. | nih.govscielo.br |
| Nanoremediation | Reduction promoted by nanoparticles | Polycyclic Aromatic Hydrocarbons | Reduction of 9-bromoanthracene to 9,10-dihydroanthracene has been demonstrated. | conicet.gov.ar |
| Chemical Oxidation | Oxidation using agents like chromic acid | 9-Bromoanthracene | Can transform bromoanthracene to anthraquinone. | sciencemadness.org |
VOCs: Volatile Organic Compounds; SVOCs: Semi-Volatile Organic Compounds; ZVI: Zero-Valent Iron.
Future Research Directions and Emerging Trends in 1 Bromoanthracene Chemistry
The field of organic chemistry is continuously evolving, with ongoing research pushing the boundaries of synthesis, catalysis, and materials science. 1-Bromoanthracene, a halogenated polycyclic aromatic hydrocarbon, stands as a pivotal intermediate in these advancements. Its unique structure and reactivity make it a focal point for developing next-generation technologies. This article explores the future research directions and emerging trends centered around this compound, from novel synthetic methods to its role in sustainable chemistry and advanced materials.
Q & A
Q. What safety protocols and engineering controls are critical when handling 1-Bromoanthracene in laboratory settings?
Researchers must ensure adequate ventilation and use fume hoods to minimize inhalation exposure. Personal protective equipment (PPE) should include EN 166-compliant eye protection with side shields, chemically resistant gloves (tested against EN 374 standards), and flame-retardant lab coats. Emergency eyewash stations and safety showers must be accessible . Avoid skin contact and use vacuum/sweeping methods for spill cleanup to prevent environmental release .
Q. How should this compound be stored to maintain stability?
Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Containers should be kept upright to prevent leakage. Stability is ensured under these conditions, as the compound does not decompose under recommended storage parameters .
Q. What spectroscopic methods are most effective for characterizing this compound?
¹H NMR (e.g., δ 8.60 ppm for aromatic protons) is critical for structural confirmation, as demonstrated in brominated anthracene syntheses . Gas chromatography (GC) coupled with mass spectrometry (e.g., NIST-standard HP-GC/MS) provides purity analysis, while IR spectroscopy aids in functional group identification .
Q. How can researchers mitigate environmental exposure risks during experiments?
Implement spill containment measures (e.g., vacuum collection) and avoid drain disposal. Use closed systems with NaOH traps to neutralize HBr gas byproducts during bromination reactions . Follow protocols in SDS to prevent ecosystem contamination .
Advanced Research Questions
Q. How can bromination of anthracene derivatives be optimized to synthesize this compound with high regioselectivity?
Use bromodimethylsulfonium bromide (BDMS) as a brominating agent in dichloromethane at room temperature. Monitor reaction progress via TLC and employ stoichiometric control (e.g., 2.4:1 BDMS:anthracene molar ratio) to minimize di-brominated byproducts. Post-reaction filtration and vacuum drying yield pure crystals .
Q. What mechanisms underlie side reactions during bromination, and how can they be suppressed?
Competing electrophilic aromatic substitution at multiple positions can lead to di-brominated products. To enhance mono-bromination, use controlled reaction times and low temperatures. Quench HBr gas with NaOH traps to prevent acid-catalyzed side reactions .
Q. How can discrepancies in reported physical properties (e.g., solubility) be resolved?
Systematic reproducibility studies under standardized conditions (e.g., solvent polarity, temperature) are essential. For example, log P (octanol/water) values (e.g., 5.673) should be validated using shake-flask or HPLC methods, as discrepancies may arise from measurement techniques .
Q. What strategies enable the synthesis of deuterated analogs like 9-Bromoanthracene-d9 for isotopic tracing?
Substitute hydrogenated precursors with deuterated substrates (e.g., anthracene-d10) in bromination reactions. Purify via recrystallization and confirm deuteration levels using mass spectrometry or ²H NMR .
Methodological Notes
- Data Validation : Cross-reference NMR/GC-MS results with NIST Standard Reference Data to ensure accuracy .
- Contradiction Analysis : Compare solubility and reactivity data across peer-reviewed studies, noting experimental conditions (e.g., solvent systems, temperature gradients) .
- Ethical Compliance : Adhere to OSHA (29 CFR 1910) and EN 166 standards for PPE and lab safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
